4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 7th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve the coupling of 4-bromoquinoline with 2-phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes, while the quinoline ring can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-(trifluoromethoxy)quinoline: Lacks the phenyl group at the 2nd position.
2-Phenyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom at the 4th position.
4-Bromo-2-phenylquinoline: Lacks the trifluoromethoxy group at the 7th position.
Uniqueness
4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline is unique due to the combination of the bromine atom, phenyl group, and trifluoromethoxy group on the quinoline ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .
Properties
CAS No. |
1189106-98-6 |
---|---|
Molecular Formula |
C16H9BrF3NO |
Molecular Weight |
368.15 g/mol |
IUPAC Name |
4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
InChI Key |
JUCLZTUAGIDJSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.